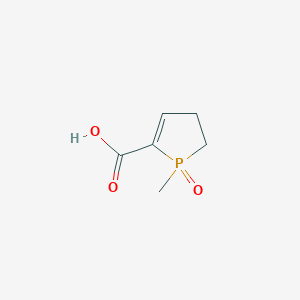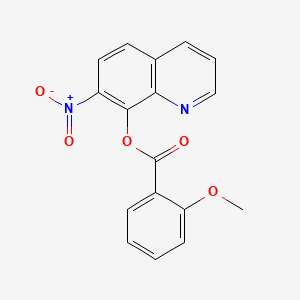
(7-nitroquinolin-8-yl) 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-nitroquinolin-8-yl) 2-methoxybenzoate is a chemical compound with the molecular formula C17H12N2O5 It is a derivative of quinoline and benzoic acid, characterized by the presence of a nitro group on the quinoline ring and a methoxy group on the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) 2-methoxybenzoate typically involves the esterification of 7-nitroquinoline-8-ol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(7-nitroquinolin-8-yl) 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields (7-aminoquinolin-8-yl) 2-methoxybenzoate.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(7-nitroquinolin-8-yl) 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7-nitroquinolin-8-yl) 2-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-nitroquinolin-8-yl) benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
(7-aminoquinolin-8-yl) 2-methoxybenzoate:
Uniqueness
(7-nitroquinolin-8-yl) 2-methoxybenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
29007-18-9 |
|---|---|
Formule moléculaire |
C17H12N2O5 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
(7-nitroquinolin-8-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-7-3-2-6-12(14)17(20)24-16-13(19(21)22)9-8-11-5-4-10-18-15(11)16/h2-10H,1H3 |
Clé InChI |
ODOTVCYQNVAHLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


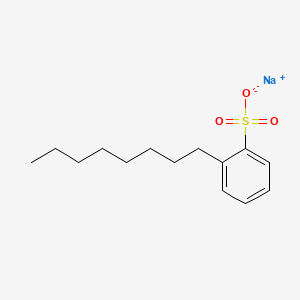
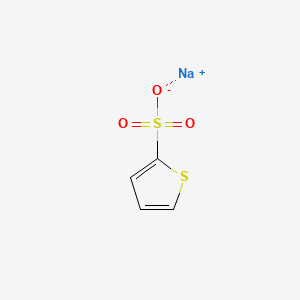
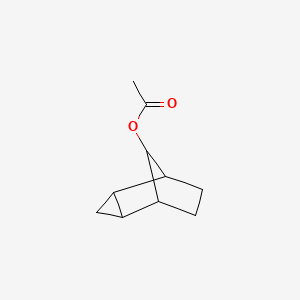
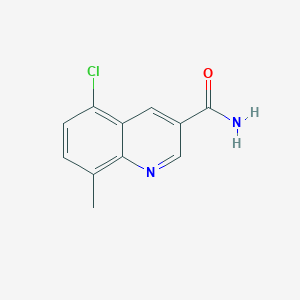
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
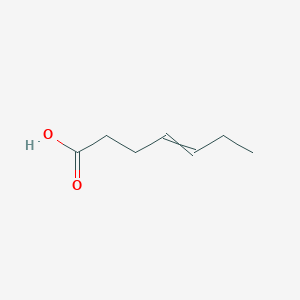
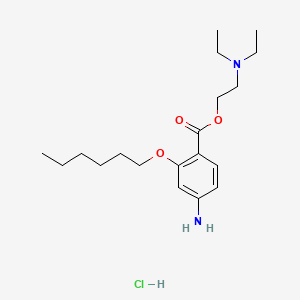
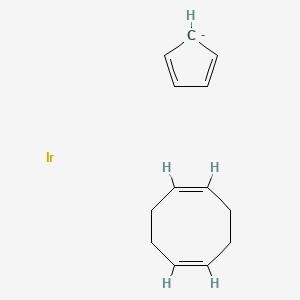
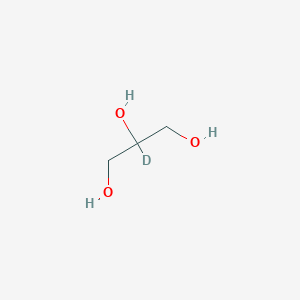
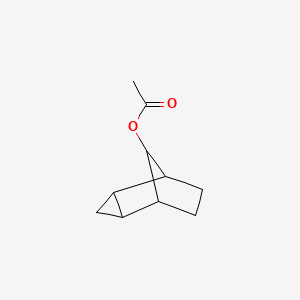

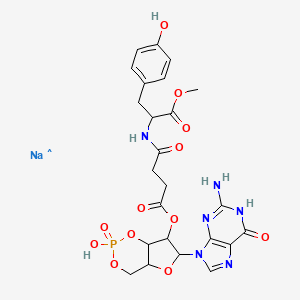
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
